molecular formula C13H18N2O4S B5665264 Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B5665264
M. Wt: 298.36 g/mol
InChI Key: RXPVAANKJVKBED-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester group and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine-4-carboxylate with a nitrothiophene derivative under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate is unique due to its specific combination of a nitrothiophene moiety and a piperidine ring with an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-19-13(16)10-5-7-14(8-6-10)9-11-3-4-12(20-11)15(17)18/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPVAANKJVKBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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